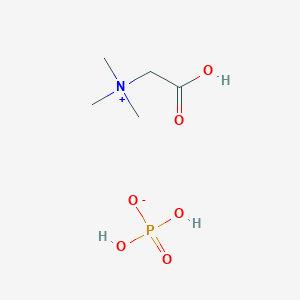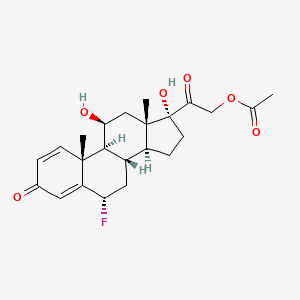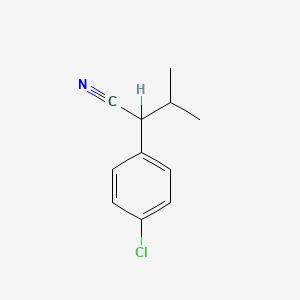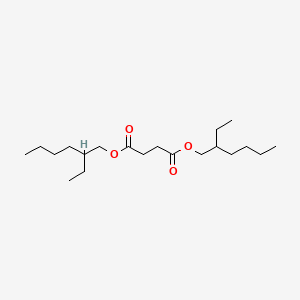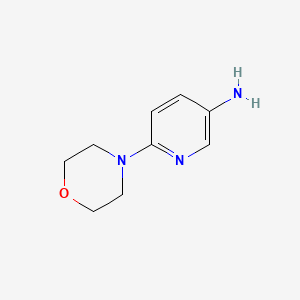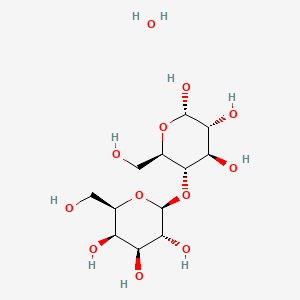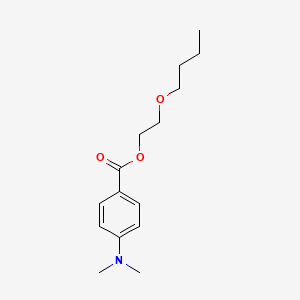
4,4'-Dimethoxybenzhydrol
Overview
Description
4,4’-Dimethoxybenzhydrol, also known as bis(4-methoxyphenyl)methanol, is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a white to off-white crystalline powder that is soluble in water and methanol . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 4,4’-Dimethoxybenzhydrol are amides, lactams, carbamates, ureas, and anilines . These compounds play a crucial role in various biochemical reactions and pathways.
Mode of Action
4,4’-Dimethoxybenzhydrol interacts with its targets through a process known as N-alkylation . This process involves the transfer of an alkyl group from the 4,4’-Dimethoxybenzhydrol to its targets. The N-alkylation occurs in acetic acid during H2SO4 catalysis .
Biochemical Pathways
The N-alkylation of amides, lactams, carbamates, ureas, and anilines by 4,4’-Dimethoxybenzhydrol affects various biochemical pathways. One of the key pathways influenced by this process is the oxidation of substituted benzhydrols to corresponding benzophenones . This pathway plays a significant role in various biochemical reactions and processes.
Pharmacokinetics
It is known that the compound is soluble in water (044 g/L @ 25°C) and methanol (01 g/mL) , which may influence its bioavailability.
Result of Action
The N-alkylation of amides, lactams, carbamates, ureas, and anilines by 4,4’-Dimethoxybenzhydrol leads to various molecular and cellular effects. For instance, it has been used to study the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxybenzhydrol. For example, the compound’s solubility in water and methanol suggests that its action may be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
4,4’-Dimethoxybenzhydrol plays a significant role in biochemical reactions, particularly in the protection of amino acid residues during peptide synthesis. It is known to interact with enzymes such as N-bromosuccinimide and mercury(II) acetate, facilitating the oxidation of substituted benzhydrols to corresponding benzophenones . These interactions are crucial for understanding the kinetics and mechanisms of such oxidation reactions. Additionally, 4,4’-Dimethoxybenzhydrol is used in the N-alkylation of amides, lactams, carbamates, ureas, and anilines in the presence of sulfuric acid .
Cellular Effects
4,4’-Dimethoxybenzhydrol has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states. The compound’s ability to protect glutamine and asparagine residues in peptide synthesis suggests its potential role in maintaining protein stability and function within cells .
Molecular Mechanism
The molecular mechanism of 4,4’-Dimethoxybenzhydrol involves its interaction with specific biomolecules. It binds to enzymes such as N-bromosuccinimide and mercury(II) acetate, leading to the oxidation of benzhydrol derivatives . This binding interaction is essential for the compound’s role in facilitating oxidation reactions. Additionally, 4,4’-Dimethoxybenzhydrol can inhibit or activate certain enzymes, thereby influencing various biochemical pathways and gene expression patterns within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dimethoxybenzhydrol have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that 4,4’-Dimethoxybenzhydrol can maintain its biochemical activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 4,4’-Dimethoxybenzhydrol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it may cause adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of 4,4’-Dimethoxybenzhydrol in biochemical research .
Metabolic Pathways
4,4’-Dimethoxybenzhydrol is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as N-bromosuccinimide and mercury(II) acetate, facilitating the oxidation of benzhydrol derivatives . These interactions can influence metabolic flux and metabolite levels within cells, highlighting the compound’s role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 4,4’-Dimethoxybenzhydrol is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport and distribution mechanisms of 4,4’-Dimethoxybenzhydrol are essential for understanding its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxybenzhydrol can be synthesized from 4-bromoanisole and ethyl formate . The reaction involves the use of a Grignard reagent, 4-methoxyphenylmagnesium bromide, which reacts with ethyl formate to form the desired product. The reaction conditions typically include a dry, inert atmosphere and a temperature range of 0-5°C.
Industrial Production Methods: Industrial production of 4,4’-Dimethoxybenzhydrol involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxybenzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can convert 4,4’-dimethoxybenzhydrol to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include 4,4’-dimethoxybenzophenone, various alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
4,4’-Dimethoxybenzhydrol is unique due to its dual methoxy groups, which enhance its reactivity in various chemical reactions . Similar compounds include:
4,4’-Dimethoxybenzophenone: This compound is an oxidation product of 4,4’-Dimethoxybenzhydrol and shares similar chemical properties.
Bis(4-methoxyphenyl)methanol: Another similar compound with comparable reactivity and applications.
4-Methoxybenzophenone: This compound has a single methoxy group and exhibits different reactivity patterns compared to 4,4’-Dimethoxybenzhydrol.
Properties
IUPAC Name |
bis(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAOVNETBTTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223123 | |
| Record name | p,p'-Dimethoxybenzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-87-0 | |
| Record name | 4-Methoxy-α-(4-methoxyphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,p'-Dimethoxybenzhydryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethoxybenzhydrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-Dimethoxybenzhydryl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p'-dimethoxybenzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P,P'-DIMETHOXYBENZHYDRYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M3YY8HRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 4,4'-Dimethoxybenzhydrol?
A1: this compound exhibits interesting reactivity, particularly in dehydration and substitution reactions. Research has shown that it can be readily dehydrated to form di[bis(4-methoxyphenyl)methyl] ether. This transformation has been achieved using both isocyanate reagents and diethylaminosulfur trifluoride (DAST) []. Additionally, the compound undergoes efficient one-step hydroxy substitution with various nitrogen-containing nucleophiles like amides, lactams, carbamates, ureas, and anilines []. This reactivity highlights the potential of this compound as a versatile building block in organic synthesis.
Q2: How do electron-donating groups influence the reactivity of benzhydrols, specifically in the formation of benzhydryl ethers?
A2: A study investigating the synthesis of benzhydryl ethers via microwave irradiation in a proto-ionic liquid solvent sheds light on the role of electronic effects []. The research demonstrated that this compound, bearing electron-donating methoxy groups, successfully yielded the desired benzhydryl ethers with 1-propanol, 2-propanol, and menthol. In contrast, benzhydrols lacking electron-donating substituents, such as benzhydrol and 4,4-difluorobenzhydrol, did not produce the desired products. This observation suggests that electron-donating groups on the benzhydrol stabilize the carbocation intermediate formed during the reaction, facilitating the formation of benzhydryl ethers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

